5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde
Overview
Description
“5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde” is a chemical compound with the molecular formula C9H8O312. It is used for pharmaceutical testing3.
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofurans, which is the core structure of the compound , has been a subject of research. Various strategies have been developed, including the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C 3 bond, the alkyl C2–C3 bond, two-component cyclisation approaches, and rearrangement reactions4.Molecular Structure Analysis
The molecular structure of “5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde” is represented by the SMILES notation: C1COC2=CC(=C(C=C21)O)C=O1. The molecular weight of the compound is 164.16 g/mol2.
Chemical Reactions Analysis
The chemical reactions involving 2,3-dihydrobenzofurans have been classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton4. However, specific reactions involving “5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde” are not explicitly mentioned in the available resources.
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde” are not explicitly mentioned in the available resources.Scientific Research Applications
Identification in Natural Products
5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde has been identified in natural products, particularly in plants. For instance, compounds structurally similar to 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde were isolated from the rhizome of Gastrodia elata. These compounds were found to exhibit weak or no cytotoxicity against certain human cancer cell lines (Huang et al., 2015).
Chemosensors for Metal Cations
Research on crown-containing arylimines of 5-hydroxy-2,3-dihydrobenzofuran-6-carbaldehydes has shown that these compounds act as chemosensors for alkali and alkali-earth metal ions. They exhibit tautomeric shifts and fluorescent changes upon complexation with these ions, making them useful for detecting and quantifying metal cations in various environments (Dubonosov et al., 2008).
Biomedical Applications
Some derivatives of 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde have shown potential in biomedical applications. For example, derivatives synthesized from the stem bark of Sesbania grandiflora demonstrated moderate antibacterial activity against certain pathogens and respectable cytotoxicity against melanoma cancer cell lines (Noviany et al., 2020).
Analytical Chemistry
In analytical chemistry, compounds like 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde are important for the analysis of honey and other food products. A study describes a method for determining related compounds in honey, indicating their importance in food quality control (Nozal et al., 2001).
Green Chemistry
Research into the use of furan-2-carbaldehydes, related to 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde, in green chemistry has shown their potential as biomass-derived chemicals. They can be used as C1 building blocks for the synthesis of bioactive compounds through ligand-free photocatalytic C–C bond cleavage (Yu et al., 2018).
Safety And Hazards
Future Directions
The future directions of research on “5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde” and related compounds could involve the development of novel synthetic methods, the exploration of their biological activities, and their potential applications as drugs45.
Please note that this information is based on the available resources and may not be exhaustive or up-to-date. For a more comprehensive analysis, please refer to the relevant scientific literature and resources.
properties
IUPAC Name |
5-hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-5-7-4-9-6(1-2-12-9)3-8(7)11/h3-5,11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJCYCHRQDSXSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C21)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543933 | |
Record name | 5-Hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde | |
CAS RN |
99385-88-3 | |
Record name | 5-Hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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